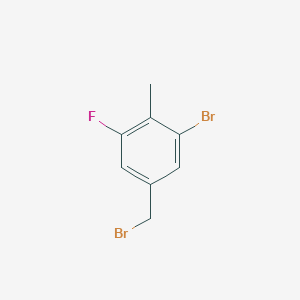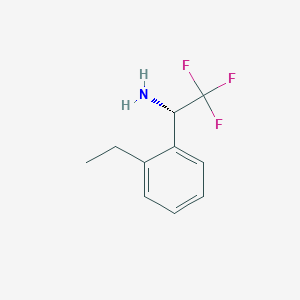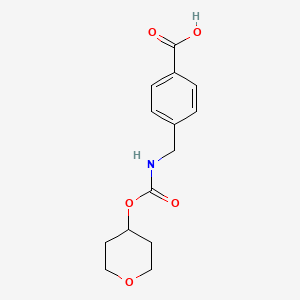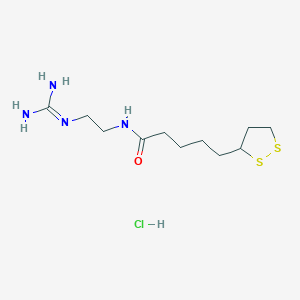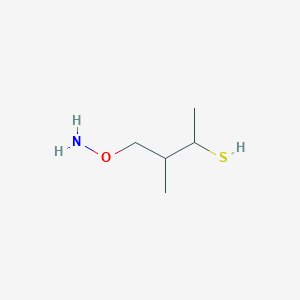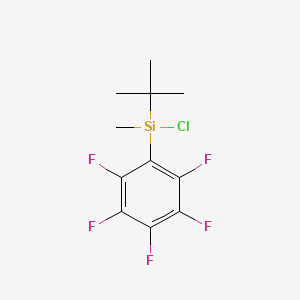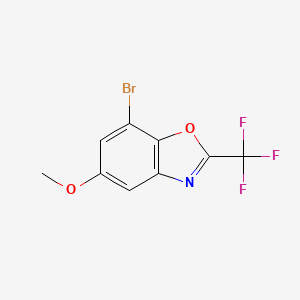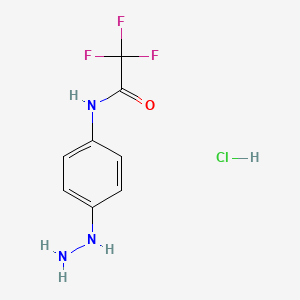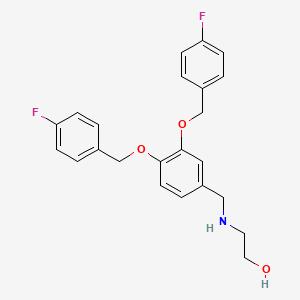
2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethan-1-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of fluorobenzyl groups attached to a benzylaminoethanol backbone, which imparts specific chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dihydroxybenzylamine with 4-fluorobenzyl chloride in the presence of a base to form the intermediate 3,4-bis((4-fluorobenzyl)oxy)benzylamine. This intermediate is then reacted with ethylene oxide under controlled conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-((3,4-Bis((4-fluorobenzyl)oxy)phenoxy)propyl)amino)ethan-1-ol
- 2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol
- (S)-2-((3-(3-fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide
Uniqueness
2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethan-1-ol is unique due to the presence of fluorobenzyl groups, which impart specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C23H23F2NO3 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
2-[[3,4-bis[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol |
InChI |
InChI=1S/C23H23F2NO3/c24-20-6-1-17(2-7-20)15-28-22-10-5-19(14-26-11-12-27)13-23(22)29-16-18-3-8-21(25)9-4-18/h1-10,13,26-27H,11-12,14-16H2 |
Clé InChI |
VZUKTQVJGAPOKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC2=C(C=C(C=C2)CNCCO)OCC3=CC=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate](/img/structure/B12840687.png)
![Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide](/img/structure/B12840693.png)
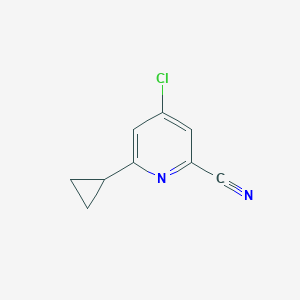
![6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12840702.png)
